1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
CAS No.:
Cat. No.: VC17638146
Molecular Formula: C9H15Cl2N3
Molecular Weight: 236.14 g/mol
* For research use only. Not for human or veterinary use.
![1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride -](/images/structure/VC17638146.png)
Specification
Molecular Formula | C9H15Cl2N3 |
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Molecular Weight | 236.14 g/mol |
IUPAC Name | 1-cyclopropyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride |
Standard InChI | InChI=1S/C9H13N3.2ClH/c1-2-7(1)12-6-11-8-5-10-4-3-9(8)12;;/h6-7,10H,1-5H2;2*1H |
Standard InChI Key | YBJQJGRCNUUMEM-UHFFFAOYSA-N |
Canonical SMILES | C1CC1N2C=NC3=C2CCNC3.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride belongs to the imidazo[4,5-c]pyridine family, characterized by a fused bicyclic system containing a five-membered imidazole ring and a six-membered pyridine ring. The cyclopropyl group at the 1-position introduces steric and electronic effects that modulate reactivity and biological interactions . Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | C₉H₁₅Cl₂N₃ |
Molecular Weight | 236.14 g/mol |
CAS Number | 1235441-13-0 |
The dihydrochloride salt form enhances solubility and stability, critical for in vivo applications. X-ray crystallography of analogous compounds reveals planar imidazo-pyridine cores with substituents influencing packing motifs and hydrogen-bonding networks .
Synthesis and Manufacturing Processes
The synthesis of imidazo[4,5-c]pyridine derivatives typically involves cyclization strategies using pyridine-2,3-diamine precursors. For 1-cyclopropyl derivatives, a two-step approach is employed:
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Reductive Amination: Pyridine-2,3-diamine reacts with cyclopropanecarboxaldehyde under Zn/HCl reduction in H₂O-isopropyl alcohol (IPA) to form the cyclopropyl-substituted intermediate .
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Cyclization: The intermediate undergoes acid-catalyzed cyclization with HCl to yield the dihydrochloride salt .
Critical parameters include solvent polarity (H₂O-IPA maximizes yield), temperature (80°C for rapid completion), and stoichiometric control to prevent side reactions. This method achieves yields >85% with purity >95% by HPLC .
Pharmacological Properties and Biological Activity
Antimycobacterial Activity
Imidazo[4,5-c]pyridine derivatives demonstrate potent activity against Mycobacterium tuberculosis. In a 2016 study, analogs with amide/urea/sulfonamide substituents exhibited minimum inhibitory concentrations (MIC) of 0.5–2 μg/mL, comparable to first-line drugs like isoniazid . While specific data for the 1-cyclopropyl variant remains unpublished, structural similarities suggest analogous mechanisms targeting cell wall synthesis or enzymatic pathways .
Comparative Analysis with Structural Analogues
The cyclopropyl group confers metabolic stability compared to bulkier substituents, while the dihydrochloride salt enhances bioavailability .
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